molecular formula C15H24O5 B1250195 15-Hydroxy-10-deoxoartemisinin

15-Hydroxy-10-deoxoartemisinin

Cat. No.: B1250195
M. Wt: 284.35 g/mol
InChI Key: AJPZIODYGDABEF-CCEZWXGKSA-N
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Description

Historical Context and Discovery

The discovery of 15-hydroxy-10-deoxoartemisinin emerged from systematic investigations into microbial transformation of artemisinin derivatives during the early 2000s. The compound was first identified through research conducted on the biotransformation capabilities of various fungal strains, particularly focusing on their ability to hydroxylate 10-deoxoartemisinin at specific positions. This work built upon the broader historical foundation of artemisinin research, which began in the early 1970s when the active ingredient of sweet wormwood was identified as artemisinin, a powerful antimalarial agent.

The development of 10-deoxoartemisinin as a parent compound occurred in 1990 through simple chemical transformation of artemisinin, where researchers discovered that removing the carbon-10 lactone carbonyl group while retaining the antimalarial endoperoxide activity resulted in a derivative that was eight times more active against multidrug-resistant malaria in vitro. However, the poor solubility and bioavailability of 10-deoxoartemisinin created barriers for further clinical application, prompting researchers to explore hydroxylation as a modification route that could improve chemical properties while providing candidates for novel drug development.

The specific discovery of this compound occurred through systematic screening of microorganisms for their hydroxylation capabilities. Research teams investigated the microbial hydroxylation of 10-deoxoartemisinin with the aim of obtaining preparative yields of hydroxy derivatives. The breakthrough came when Aspergillus niger was identified as capable of transforming 10-deoxoartemisinin into two primary hydroxylated products: this compound and 7β-hydroxy-10-deoxoartemisinin. This discovery represented the first successful biotechnological approach to producing this specific hydroxylated derivative at preparative scales.

Chemical Structure and Nomenclature

This compound possesses a complex tetracyclic structure characterized by the retention of the critical peroxide bridge essential for antimalarial activity, combined with a hydroxyl group positioned at the carbon-15 location. The compound maintains the molecular formula C15H24O5 with a molecular weight of 284.35 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is [(1R,4S,5R,8S,9S,12R,13R)-1,5-dimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-9-yl]methanol, reflecting its complex stereochemical configuration.

The structural characteristics of this compound can be summarized in the following data table:

Property Value
Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
International Union of Pure and Applied Chemistry Name [(1R,4S,5R,8S,9S,12R,13R)-1,5-dimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-9-yl]methanol
Chemical Abstract Service Number Not definitively assigned
Structural Classification Hydroxylated sesquiterpene lactone endoperoxide
Stereochemical Centers Seven defined stereocenters
Key Functional Groups Peroxide bridge, hydroxyl group, ether linkages

The compound's structure retains the essential 1,2,4-trioxane ring system that characterizes artemisinin derivatives, with the peroxide bridge located between carbons 1 and 2. The hydroxyl group at position 15 represents the primary structural modification from the parent 10-deoxoartemisinin compound. This hydroxylation occurs at the terminal methyl group, converting it to a primary alcohol functional group that significantly alters the compound's physicochemical properties.

Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with artemisinin derivatives. The compound exhibits molecular ions at mass-to-charge ratios corresponding to protonated and sodium-adducted forms, with fragment ions resulting from successive loss of water molecules and other characteristic decomposition pathways observed in endoperoxide-containing natural products.

Significance in Artemisinin-Derived Research

This compound holds substantial significance in artemisinin-derived research as it represents a successful example of biotechnological modification that maintains antimalarial activity while potentially improving pharmaceutical properties. The compound demonstrates that microbial transformation can serve as an effective strategy for generating novel derivatives that retain the essential peroxide bridge structure necessary for biological activity.

Research has demonstrated that hydroxylated 10-deoxoartemisinins constitute a series of products that preserve the peroxide bridge and may retain antimalarial activity with better physiological solubility compared to unmodified 10-deoxoartemisinin. The hydroxylated compounds provide new reactive sites for linking additional functional groups, facilitating the development of novel active pharmaceutical agents. This characteristic makes this compound particularly valuable as a synthetic intermediate for further chemical modifications.

The production methodology for this compound through microbial transformation represents an environmentally sustainable approach to derivative synthesis. Under optimized conditions, Aspergillus niger can transform 10-deoxoartemisinin at concentrations of 500 milligrams per liter into this compound with yields reaching 26 percent after 14 days of incubation at 28 degrees Celsius and pH 6.5. This biotechnological approach offers advantages over conventional chemical synthesis methods, including greater selectivity and reduced environmental impact.

The following table summarizes key research findings regarding this compound production and properties:

Research Parameter Finding Reference Source
Optimal Production Organism Aspergillus niger
Incubation Temperature 28°C
Optimal pH 6.5
Incubation Duration 14 days
Substrate Concentration 500 mg/L
Product Yield 26%
Co-product 7β-hydroxy-10-deoxoartemisinin (69% yield)
Peroxide Bridge Retention Confirmed
Solubility Enhancement Improved compared to parent compound

The compound's significance extends beyond its individual properties to its role in validating microbial transformation as a viable strategy for artemisinin derivative development. Multiple research groups have identified various microorganisms capable of hydroxylating 10-deoxoartemisinin, with 35 different transformation products identified across different strains. Among these organisms, Cunninghamella elegans has demonstrated the ability to produce 18 distinct hydroxylated products, while Aspergillus niger specifically excels in producing this compound.

The research into this compound has contributed to broader understanding of structure-activity relationships in artemisinin derivatives. The retention of antimalarial activity despite structural modification supports the hypothesis that the peroxide bridge remains the primary pharmacophore, while peripheral modifications can enhance pharmaceutical properties without compromising efficacy. This finding has implications for rational drug design approaches targeting improved artemisinin derivatives with enhanced therapeutic indices.

Properties

Molecular Formula

C15H24O5

Molecular Weight

284.35 g/mol

IUPAC Name

[(1R,4S,5R,8S,9S,12R,13R)-1,5-dimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-9-yl]methanol

InChI

InChI=1S/C15H24O5/c1-9-3-4-12-10(7-16)8-17-13-15(12)11(9)5-6-14(2,18-13)19-20-15/h9-13,16H,3-8H2,1-2H3/t9-,10+,11+,12+,13-,14-,15-/m1/s1

InChI Key

AJPZIODYGDABEF-CCEZWXGKSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](CO[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)CO

Canonical SMILES

CC1CCC2C(COC3C24C1CCC(O3)(OO4)C)CO

Synonyms

15-hydroxy-10-deoxoartemisinin

Origin of Product

United States

Preparation Methods

Strain Selection and Fermentation Conditions

The microbial hydroxylation of 10-deoxoartemisinin to 15-hydroxy-10-deoxoartemisinin has been achieved using filamentous fungi, particularly Aspergillus niger and Cunninghamella species. In a seminal study, Aspergillus niger converted 500 mg/L of 10-deoxoartemisinin into this compound with a yield of 26% alongside 7β-hydroxy-10-deoxoartemisinin (69%) after 14 days of incubation at 28°C and pH 6.5. The two-stage fermentation process involves:

  • Primary culture : Growth of the microorganism in Sabouraud Dextrose Broth supplemented with peptone and sucrose.

  • Biotransformation phase : Addition of 10-deoxoartemisinin dissolved in methanol to the culture, followed by agitation at 180 rpm.

The choice of strain significantly impacts regioselectivity. For instance, Cunninghamella echinulata CGMCC 3.4879 produces this compound as a major product, while Cunninghamella elegans CGMCC 3.4832 favors hydroxylation at other positions.

Extraction and Purification

Post-fermentation, the broth is filtered to separate mycelia, and the filtrate is extracted with ethyl acetate (1:1, v/v) three times. The combined organic phase is evaporated under vacuum, yielding a residue that undergoes silica-gel column chromatography with petroleum ether–ethyl acetate gradients. Further purification via semi-preparative HPLC (methanol/water) isolates this compound in >95% purity.

Hybrid Chemical and Biological Synthesis

Chemical Synthesis of 10-Deoxoartemisinin Precursor

This compound is derived from 10-deoxoartemisinin, which is synthesized chemically from artemisinin. The reduction of artemisinin using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C yields 10-deoxoartemisinin (50%) and 9-ene-10-deoxyartemisinin (22%). The reaction mechanism involves selective reduction of the lactone carbonyl group at the C-10 position:

ArtemisininNaBH4/THF10-Deoxoartemisinin+9-ene-10-Deoxyartemisinin\text{Artemisinin} \xrightarrow{\text{NaBH}_4/\text{THF}} \text{10-Deoxoartemisinin} + \text{9-ene-10-Deoxyartemisinin}

Subsequent Microbial Hydroxylation

The chemically synthesized 10-deoxoartemisinin is subjected to microbial transformation under optimized conditions. For example, C. echinulata converts 10-deoxoartemisinin into this compound with a yield of 34 mg per 500 mg substrate after 14 days. This hybrid approach leverages chemical synthesis for precursor availability and microbial catalysis for selective hydroxylation.

Comparative Analysis of Microbial Strains

The table below summarizes the performance of microbial strains in this compound production:

Microbial StrainSubstrate Concentration (mg/L)Incubation Time (Days)Yield (%)Reference
Aspergillus niger5001426
C. echinulata CGMCC 3.48795001434*
C. elegans CGMCC 3.483250014<5

*Reported as mg yield per 500 mg substrate.

Analytical Characterization

High-Resolution Mass Spectrometry (HR-ESI-MS)

This compound exhibits a molecular ion [M + Na]⁺ at m/z 307.1519 (calculated for C₁₅H₂₄O₅Na: 307.1524). Key fragment ions include m/z 285 (loss of H₂O) and m/z 267 (sequential H₂O loss).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR data confirm hydroxylation at C-15, with distinctive shifts at δ 71.2 ppm (C-15) and δ 104.3 ppm (C-10). ¹H-NMR reveals a hydroxymethyl group (δ 3.65 ppm, d, J = 11.2 Hz) and a downfield-shifted H-15 proton (δ 4.12 ppm).

X-ray Crystallography

Single-crystal X-ray analysis of this compound derivatives (e.g., α,7β-dihydroxy-1-deoxy-10-deoxoartemisinin) confirms the stereochemistry at C-15, with a triclinic crystal system (space group P1) and unit cell parameters a = 9.3731 Å, b = 12.574 Å, c = 15.842 Å .

Q & A

Q. How can systematic reviews identify understudied aspects of this compound’s pharmacodynamics?

  • Methodological Answer : Conduct a PRISMA-compliant review using databases (PubMed, Web of Science) with keywords: “this compound,” “artemisinin derivatives,” “pharmacodynamics.” Categorize studies by model system (in vitro, animal, clinical). Use VOSviewer for bibliometric analysis to map research clusters and gaps (e.g., limited data on cerebral malaria models) .

Q. Tables for Methodological Reference

Technique Application Key Parameters Evidence Source
HPLC-UVPurity analysis, stability studiesColumn: C18; Mobile phase: Acetonitrile/H₂O
2D NMRStereochemical assignmentExperiments: COSY, HSQC, HMBC
LC-MS/MSMetabolite identification, pharmacokineticsIonization: ESI+; Resolution: 70,000
Molecular DynamicsBinding stability assessmentSoftware: GROMACS; Simulation time: 100 ns

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